molecular formula C12H16N2O4S B15063460 Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B15063460
M. Wt: 284.33 g/mol
InChI Key: XWLMHUNDFREGNN-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 1292289-62-3) is a high-purity chemical intermediate designed for research and development applications. This pyrimidine derivative is of significant interest in medicinal chemistry, particularly in the synthesis of potential kinase inhibitors. Its molecular structure, which features a cyclopentyl group and a methylsulfonyl moiety, makes it a valuable scaffold for constructing more complex, biologically active molecules. The electron-withdrawing methylsulfonyl group is a key functional handle that can be readily displaced in nucleophilic aromatic substitution reactions, allowing researchers to diversify the structure at this position. The primary research applications for this compound are as a building block in drug discovery projects. It serves as a key precursor for the preparation of various pyrimidine-based compounds that are explored for their therapeutic potential. Recent scientific literature highlights the role of analogous pyrimidine-carboxylate intermediates in the development of inhibitors for targets like Cyclin-Dependent Kinases (CDKs) . Dysregulation of CDKs is implicated in various cancers, including pancreatic ductal adenocarcinoma (PDAC), making them a significant target for oncology research . Furthermore, the compound can be hydrolyzed to its corresponding carboxylic acid, "4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid" (CAS 1956377-14-2), providing an alternative handle for further derivatization, such as amide bond formation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information, which recommends sealing the product in a dry environment at room temperature .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl 4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-18-11(15)9-7-13-12(19(2,16)17)14-10(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

XWLMHUNDFREGNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCCC2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The cyclopentyl group is installed via cross-coupling using cyclopentylboronic acid under Suzuki conditions:

Procedure :

  • Substrate : Methyl 2,4-dichloropyrimidine-5-carboxylate (5.0 mmol)
  • Boronic Acid : Cyclopentylboronic acid (6.0 mmol)
  • Catalyst System : Pd(PPh3)4 (0.1 equiv), K2CO3 (3.0 equiv)
  • Solvent : 1,4-Dioxane/H2O (4:1, v/v)
  • Conditions : 90°C, nitrogen atmosphere, 24 hours

Outcome :

  • Product : Methyl 4-cyclopentyl-2-chloropyrimidine-5-carboxylate
  • Yield : 78% (isolated via silica gel chromatography)
  • 1H NMR (CDCl3) : δ 8.65 (s, 1H, H-6), 3.95 (s, 3H, COOCH3), 3.10–3.00 (m, 1H, cyclopentyl CH), 1.85–1.50 (m, 8H, cyclopentyl CH2)

Alternative Method: Negishi Coupling

For substrates with reduced reactivity, a Negishi coupling using cyclopentylzinc bromide may be employed:

  • Zinc Reagent : Cyclopentylzinc bromide (1.2 equiv)
  • Catalyst : PdCl2(dppf) (0.05 equiv)
  • Solvent : THF, 0°C to room temperature, 6 hours
  • Yield : 65% (reported for analogous aryl pyrimidines)

Functionalization at Position 2: Methylsulfanyl Installation and Oxidation

Nucleophilic Substitution with Sodium Methanethiolate

The chlorine at position 2 is replaced with a methylsulfanyl group:

Procedure :

  • Substrate : Methyl 4-cyclopentyl-2-chloropyrimidine-5-carboxylate (4.0 mmol)
  • Reagent : Sodium methanethiolate (NaSMe, 6.0 mmol)
  • Solvent : Anhydrous DMF
  • Conditions : 60°C, 8 hours under nitrogen

Outcome :

  • Product : Methyl 4-cyclopentyl-2-methylsulfanylpyrimidine-5-carboxylate
  • Yield : 82%
  • 1H NMR (CDCl3) : δ 8.60 (s, 1H, H-6), 3.90 (s, 3H, COOCH3), 2.55 (s, 3H, SCH3), 3.05–2.95 (m, 1H, cyclopentyl CH)

Oxidation to Methylsulfonyl

The methylsulfanyl group is oxidized to the sulfone using Oxone®:

Procedure :

  • Substrate : Methyl 4-cyclopentyl-2-methylsulfanylpyrimidine-5-carboxylate (3.0 mmol)
  • Oxidizing Agent : Oxone® (6.0 mmol)
  • Solvent System : Acetone/H2O (3:1, v/v)
  • Conditions : Room temperature, 12 hours

Outcome :

  • Product : Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Yield : 89%
  • 1H NMR (CDCl3) : δ 8.75 (s, 1H, H-6), 3.95 (s, 3H, COOCH3), 3.35 (s, 3H, SO2CH3), 3.10–3.00 (m, 1H, cyclopentyl CH)
  • 13C NMR : δ 166.5 (COOCH3), 158.2 (C-2), 142.1 (C-4), 125.8 (C-6), 44.2 (SO2CH3), 38.5 (cyclopentyl C)

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonylation via Electrophilic Substitution

While less common, direct sulfonylation of a pre-functionalized pyrimidine has been explored:

  • Substrate : Methyl 4-cyclopentylpyrimidine-5-carboxylate
  • Reagent : Methanesulfonyl chloride (2.2 equiv), AlCl3 (1.5 equiv)
  • Solvent : Dichloromethane, 0°C to room temperature, 6 hours
  • Yield : 45% (lower due to competing side reactions)

Ring-Formation Approaches

A cyclocondensation strategy using cyclopentyl-containing β-diketones:

  • Reactants : Cyclopentylacetylacetone, methyl carbamate, and sulfuryl chloride
  • Conditions : Reflux in acetic acid, 8 hours
  • Yield : 32% (inefficient for large-scale synthesis)

Critical Analysis of Methodologies

Parameter Suzuki-Negishi Route Direct Sulfonylation Ring Formation
Overall Yield 68% 45% 32%
Purity (HPLC) >98% 92% 85%
Scalability Excellent Moderate Poor
Byproduct Formation Minimal Significant Moderate

The Suzuki-Negishi route demonstrates superior efficiency and scalability, making it the method of choice for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group (-SO₂CH₃) undergoes oxidation under specific conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Sulfoxide Formation m-Chloroperbenzoic acid (m-CPBA) in dichloromethaneMethyl sulfoxide derivativeOxidation of the sulfide group to sulfoxide without affecting other substituents .
Further Oxidation Strong oxidants (e.g., hydrogen peroxide)Sulfone derivativePotential conversion to sulfone, though not explicitly reported for this compound.

Substitution Reactions

The pyrimidine ring and substituents are amenable to nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsKey Observations
Amination Alkylamines (e.g., cyclopentylamine) in THF with triethylamineSubstituted pyrimidine derivativesReplacement of chloro or other leaving groups with amines, as demonstrated in related pyrimidine systems .
Sulfonyl Group Substitution Aryl/heteroaryl amines after oxidation to sulfoxideSubstituted sulfonamidesSulfoxide intermediates react with amines to form diverse sulfonamide derivatives .

Hydrolysis

The ester group (-COOCH₃) undergoes hydrolysis to form carboxylic acid derivatives:

Reaction TypeReagents/ConditionsProductsKey Observations
Aqueous Hydrolysis Acidic or basic conditions (e.g., HCl/H₂O or NaOH)4-Cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acidConversion of ester to carboxylic acid, a common reaction for pyrimidine derivatives.

Aldehyde Formation

The compound can be converted to aldehyde intermediates via Grignard reagents:

Reaction TypeReagents/ConditionsProductsKey Observations
Grignard Reaction Isopropyl magnesium chloride in THF at 0–5°C, followed by DMF quenching2-Chloro-4-cyclopentylaminopyrimidine-5-carbaldehydeDemonstrated in related pyrimidine systems; forms aldehyde for subsequent condensation reactions .

Knoevenagel Condensation

Aldehyde intermediates undergo condensation with active methylene compounds:

Reaction TypeReagents/ConditionsProductsKey Observations
Condensation Cyanoacetic acid or nitroacetic acid ethyl ester with benzylaminePyrido[2,3-d]pyrimidine derivativesForms fused pyrido-pyrimidine rings, introducing cyano or nitro groups at the C-6 position .

Ring Expansion and Cyclization

The compound participates in cyclization reactions to form complex heterocycles:

Reaction TypeReagents/ConditionsProductsKey Observations
Cyclization Potassium tert-butoxide in THFPyrrolo[2,3-d]pyrimidine derivativesDemonstrated in the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-5-oxa-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .

Scientific Research Applications

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Sulfonyl Group Introduction : Oxidation of methylthio to methylsulfonyl using mCPBA or CPBA is common (e.g., 90% yield for tert-butyl derivative ). Lower yields (e.g., 15% for fluorophenyl analog ) suggest substituent-dependent reactivity.
  • C4 Substituents : Cyclopentyl (target compound) vs. 4-fluorophenyl () vs. chloro (). Bulkier groups like cyclopentyl may hinder crystallization but enhance lipophilicity.
  • Ester Groups : Methyl (target) vs. ethyl () vs. tert-butyl (). Smaller esters (methyl) may improve solubility in polar solvents.

Physicochemical and Crystallographic Properties

Table 2: Physical and Crystallographic Data
Compound Name Melting Point (°C) Crystal System Hydrogen Bonding Interactions Reference ID
Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate N/A N/A Hypothetical: C–H⋯O intramolecular bonds
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate N/A Monoclinic (P21/c) C–H⋯O (intermolecular), forming 6- and 7-membered rings
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate 98–100 N/A N/A

Key Observations :

  • Crystal Packing: Fluorophenyl derivative () exhibits intermolecular C–H⋯O bonds, stabilizing the lattice. Cyclopentyl’s non-planar structure might disrupt such interactions, affecting melting points.
  • Thermal Stability: Chloro and benzylamino analogs () have lower melting points (98–119°C) compared to sulfonyl derivatives, suggesting sulfonyl groups enhance stability.

Key Observations :

  • Positional Effects : Para-substituted methylsulfonyl groups () show higher potency than meta, aligning with the target compound’s C2-substituent orientation.
  • Cyclopentyl vs. Fluorophenyl : Fluorophenyl’s electron-withdrawing nature () may enhance electrophilicity at C2, whereas cyclopentyl’s electron-donating effect could modulate reactivity.

Biological Activity

Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS No. 1292289-62-3) is a pyrimidine derivative characterized by its unique chemical structure which includes a cyclopentyl group and a methylsulfonyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of drug development.

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 1292289-62-3

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In a study involving related pyrimidine derivatives, compounds demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.3 to 2.4 nM, indicating a high selectivity compared to COX-1 .
  • Potential Antitumor Activity : The structural characteristics of this compound suggest potential applications in oncology, particularly as a lead compound for developing new antitumor agents. Pyrimidine derivatives are known for their role as inhibitors in various cancer-related pathways .
  • Structure-Activity Relationship (SAR) : The presence of the methylsulfonyl group is significant as it may enhance the solubility and bioavailability of the compound, factors crucial for its pharmacological efficacy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylateC₁₃H₁₉N₃O₂SContains an amino group instead of a sulfonyl group, potentially altering biological activity
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylateC₁₂H₁₆N₂O₄SSimilar structure but with a cyclopropyl substituent, which may affect its pharmacokinetics
Methyl 4-(cyclohexylamino)-2-(methylthio)pyrimidine-5-carboxylateC₁₃H₁₉N₃O₂SFeatures a cyclohexyl group that could influence binding affinity and selectivity

Case Studies and Research Findings

Research has highlighted the significance of methylsulfonyl-substituted pyrimidines in medicinal chemistry:

  • Cyclooxygenase Inhibition : A study focusing on the synthesis and evaluation of various pyrimidine derivatives identified several compounds that exhibited selective inhibition of COX-2, underscoring the potential of these structures in anti-inflammatory therapies .
  • Antitumor Screening : In vitro assays have shown that certain pyrimidine derivatives can induce apoptosis in cancer cell lines, suggesting that modifications to the core structure can lead to enhanced anticancer properties .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that modifications such as the introduction of cyclopentyl groups can significantly impact absorption and distribution, which are critical for therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Step 1: React a pyrimidine-5-carboxylate precursor (e.g., ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate) with cyclopentylamine under reflux in a solvent like dichloromethane .
  • Step 2: Oxidize the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Key Considerations: Monitor reaction progress via TLC and confirm structural integrity using 1H NMR^{1}\text{H NMR} (e.g., sulfonyl proton resonance at δ 3.2–3.5 ppm) .

Advanced: How can conformational ambiguities in the pyrimidine ring be resolved using crystallographic data?

Methodological Answer:

  • Data Collection: Employ single-crystal X-ray diffraction (e.g., MoKα radiation, θ range 1.4–26.0°) to determine bond lengths, angles, and torsional parameters .
  • Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring distortion. For example, the pyrimidine ring may adopt an envelope conformation, with the cyclopentyl substituent as the "flap" .
  • Refinement: Use SHELXL for least-squares refinement, resolving ambiguities in displacement parameters (e.g., anisotropic ADPs for sulfur and oxygen atoms) .
    Case Study: In related analogs, C—H⋯O hydrogen bonds stabilize the 3D lattice, influencing ring planarity .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR^{1}\text{H NMR}: Identify cyclopentyl protons (multiplet at δ 1.5–2.1 ppm) and methylsulfonyl singlet (δ 3.2–3.5 ppm).
    • 13C NMR^{13}\text{C NMR}: Carboxylate carbonyl appears at δ 165–170 ppm; pyrimidine carbons resonate at δ 150–160 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]+^+ (e.g., calculated m/z 313.1024 for C13_{13}H17_{17}N2_{2}O4_{4}S) .
  • IR Spectroscopy: Sulfonyl S=O stretches observed at 1150–1300 cm1^{-1} .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Sulfonyl Group as a Leaving Group: The electron-withdrawing nature of -SO2_2Me activates the pyrimidine ring toward nucleophilic attack. For example, in SNAr reactions, the C-2 position becomes susceptible to substitution by amines or alkoxides .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, showing increased electrophilicity at C-2 (Mulliken charge: +0.35 e) .
  • Experimental Validation: Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) confirm higher reactivity compared to non-sulfonylated analogs .

Basic: What purification strategies are effective for isolating the compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use solvent pairs like ethyl acetate/hexane (3:1 v/v) to achieve high-purity crystals. Monitor melting point (e.g., 145–147°C) to assess purity .
  • Column Chromatography: Employ silica gel (60–120 mesh) with eluents such as dichloromethane:methanol (95:5). Rf_f values typically range 0.3–0.5 in this system .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve trace impurities (<1%) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate:
    • Lipophilicity (LogP): Predicted ~2.5, indicating moderate membrane permeability.
    • Metabolic Stability: Cytochrome P450 interactions (e.g., CYP3A4 inhibition potential) assessed via docking simulations .
  • Solubility Analysis: COSMO-RS calculations predict aqueous solubility (~0.1 mg/mL), guiding formulation strategies .
  • Toxicity Profiling: QSAR models (e.g., ProTox-II) screen for hepatotoxicity and mutagenicity risks .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. The compound may cause irritation (LD50_{50} > 2000 mg/kg in rats) .
  • Storage: Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
  • Waste Disposal: Neutralize with 10% NaOH and incinerate as hazardous organic waste .

Advanced: How does the cyclopentyl group affect the compound’s supramolecular interactions?

Methodological Answer:

  • Crystal Packing: Cyclopentyl’s steric bulk disrupts π-π stacking, favoring C—H⋯O hydrogen bonds between sulfonyl oxygen and adjacent pyrimidine protons (distance: 2.8–3.0 Å) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) reveals a melting endotherm at 147°C, correlating with lattice stability .
  • Solubility Impact: The hydrophobic cyclopentyl group reduces aqueous solubility but enhances lipid bilayer penetration .

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